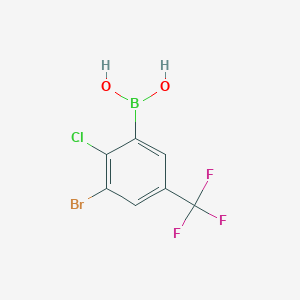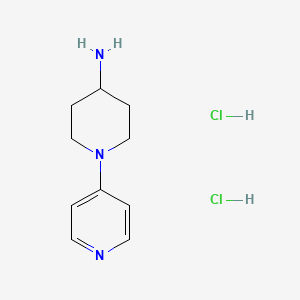![molecular formula C12H10ClFN2OS B1522002 N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-fluorophenyl)acetamide CAS No. 1193390-14-5](/img/structure/B1522002.png)
N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-fluorophenyl)acetamide
Übersicht
Beschreibung
“N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-fluorophenyl)acetamide” is a chemical compound with the molecular formula C12H10ClFN2OS and a molecular weight of 284.74 . It’s a specialty product used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound consists of a thiazole ring (a heterocyclic compound containing sulfur and nitrogen) attached to a chloromethyl group and a fluorophenyl group via an acetamide linkage .Physical And Chemical Properties Analysis
This compound is a solid at room temperature. The predicted boiling point is approximately 417.8 °C at 760 mmHg, and the predicted density is approximately 1.4 g/cm3. The refractive index is predicted to be n20D 1.62 .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Researchers have synthesized various derivatives of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-fluorophenyl)acetamide to investigate their biological activities. For instance, compounds have been created to evaluate their anti-inflammatory, antimicrobial, and antitumor effects. The synthesis processes often involve reactions with different substituents to explore the structure-activity relationships and enhance biological efficacy.
Anti-inflammatory Activity : Some derivatives have shown significant anti-inflammatory activity. Compounds were synthesized and assayed for their ability to reduce inflammation, with several showing promising results in preclinical models (Sunder & Maleraju, 2013).
Antimicrobial Activity : Studies have also focused on the antimicrobial properties of these compounds, including their effectiveness against bacteria and fungi. Specific derivatives demonstrated activity against Gram-negative and Gram-positive bacteria, as well as fungal pathogens (Badiger et al., 2013).
Antitumor and Anticancer Activity : Research into the antitumor properties of these compounds has revealed their potential against various cancer cell lines. Certain derivatives were tested in vitro for their antitumor activity, showing effectiveness against a range of neoplastic diseases (Yurttaş et al., 2015).
Chemical and Pharmacological Investigations
Beyond their therapeutic potential, these compounds have been the subject of chemical and pharmacological studies aimed at understanding their mechanisms of action and enhancing their stability and efficacy.
Metabolic Stability : Investigations into the metabolic stability of these compounds have led to the development of analogs with improved in vitro potency and in vivo efficacy, minimizing metabolic deactivation (Stec et al., 2011).
Mechanism of Action : Some studies have aimed to elucidate the mechanisms through which these compounds exert their biological effects. For example, certain derivatives have been shown to inhibit key enzymes involved in inflammation and cancer cell proliferation, providing insight into their potential mechanism of action.
Eigenschaften
IUPAC Name |
N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClFN2OS/c1-8(17)16(11-4-2-9(14)3-5-11)12-15-10(6-13)7-18-12/h2-5,7H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVSLGBMBFQUOGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC=C(C=C1)F)C2=NC(=CS2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClFN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-fluorophenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



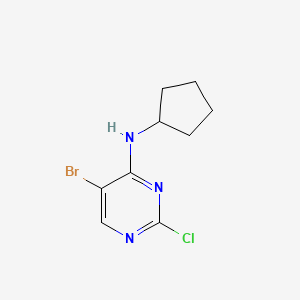
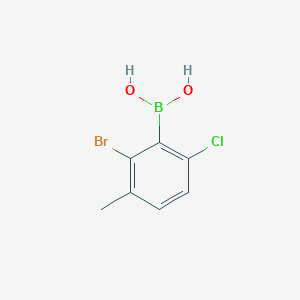
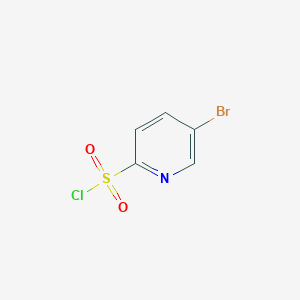
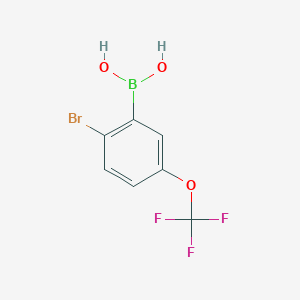
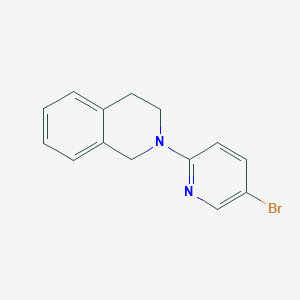
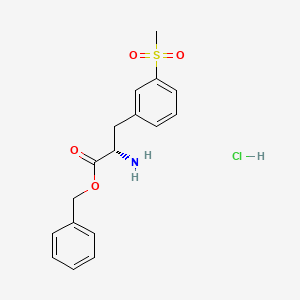
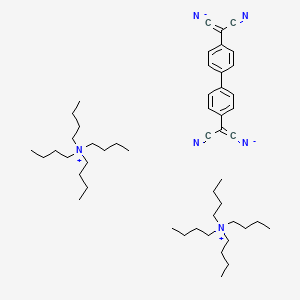
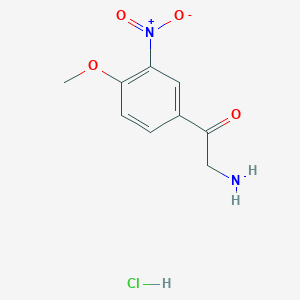
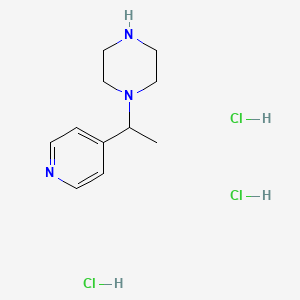
![4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B1521934.png)
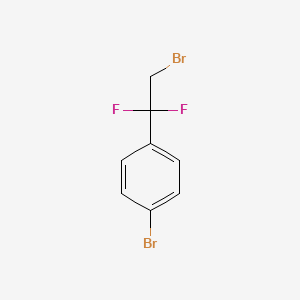
![7-Bromo-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1521936.png)
